molecular formula C10H14ClNO B12980796 (S)-2-(1-Aminobutyl)-6-chlorophenol

(S)-2-(1-Aminobutyl)-6-chlorophenol

Cat. No.: B12980796
M. Wt: 199.68 g/mol
InChI Key: WQUXAJWABCMCGQ-VIFPVBQESA-N
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Description

(S)-2-(1-Aminobutyl)-6-chlorophenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic group substituted with a chlorine atom and an aminobutyl side chain, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminobutyl)-6-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and (S)-1-aminobutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminobutyl)-6-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

(S)-2-(1-Aminobutyl)-6-chlorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminobutyl)-6-chlorophenol involves:

    Molecular Targets: Interacting with specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways related to its phenolic and amino functionalities.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Aminobutyl)-4-chlorophenol: Similar structure but with the chlorine atom at a different position.

    (S)-2-(1-Aminobutyl)-6-bromophenol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

(S)-2-(1-Aminobutyl)-6-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-[(1S)-1-aminobutyl]-6-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-2-4-9(12)7-5-3-6-8(11)10(7)13/h3,5-6,9,13H,2,4,12H2,1H3/t9-/m0/s1

InChI Key

WQUXAJWABCMCGQ-VIFPVBQESA-N

Isomeric SMILES

CCC[C@@H](C1=C(C(=CC=C1)Cl)O)N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)Cl)O)N

Origin of Product

United States

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